molecular formula C8H11NOS B1445385 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine CAS No. 1310426-28-8

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

货号: B1445385
CAS 编号: 1310426-28-8
分子量: 169.25 g/mol
InChI 键: RUVLCKYDYIYWBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine, also known by its CAS Number 1310421-50-1 and the structured IUPAC name 1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine , is a novel psychotropic agent of significant interest in preclinical neurological and psychiatric disorder research . This compound is the core structure of the investigational drug Ulotaront (SEP-363856) . Ulotaront features a unique, non-D2 receptor mechanism of action that distinguishes it from typical antipsychotics . It is characterized as an agonist at both the trace amine-associated receptor 1 (TAAR1), where it acts as a full agonist, and the serotonin 5-HT1A receptor, where it acts as a partial agonist . This pharmacological profile is investigated for its potential to modulate dopaminergic and serotonergic neurotransmission, particularly in hyperdopaminergic states, without inducing the motoric side effects commonly associated with direct dopamine D2 receptor antagonism . Research into this compound spans several areas, including schizophrenia , Parkinson's disease psychosis , and other psychiatric disorders such as generalized anxiety disorder and major depressive disorder . It is supplied as a hydrochloride salt for research applications . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

属性

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h2,4,7H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLCKYDYIYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate (Carbamate Intermediate)

  • Starting Material: 2-(thiophen-3-yl)ethan-1-ol (3.0 g, 23.4 mmol).
  • Solvent: 1,2-dimethoxyethane (40 mL).
  • Catalyst: Trifluoromethanesulfonic acid (TfOH, 17.5 g, 117 mmol).
  • Amination Agent: 2,2-dimethoxy-N-methylethan-1-amine (5.57 g, 46.8 mmol).
  • Conditions: Dropwise addition of amine to the cooled (0 °C) TfOH solution, stirred for 1 hour at 0 °C.
  • Outcome: Formation of the carbamate intermediate via cyclization and amination.

Deprotection to Obtain the Target Amine

  • Intermediate: tert-butyl (S)-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate.
  • Deprotection Reagent: 2 N HCl in ethyl acetate (EA).
  • Conditions: Stirring at 0 °C for 3 hours.
  • Workup: Concentration under vacuum to remove EA, partition between EA and water, followed by freeze-drying of the aqueous phase.
  • Product: (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride salt.
  • Yield: 86.6%.
  • Purity: 100% by LCMS.
  • Characterization: LCMS m/z 184 [M+H]+, 1H NMR consistent with structure.

Preparation of (R)-Enantiomer

  • The (R)-enantiomer is prepared analogously using the corresponding (R)-carbamate intermediate.
  • Similar deprotection conditions with 3 N HCl in EA at room temperature for 3 hours.
  • Yield and purity are comparable (yield ~ 409.68 mg, purity 100%, ee% 99.5%).

Alternative Synthetic Route for Methyl-Substituted Analogues

  • Starting from 2-(thiophen-3-yl)ethan-1-ol, reaction with BF3·Et2O and 1-aminopropan-2-one hydrochloride at -78 °C to room temperature overnight in dichloromethane (DCM).
  • Subsequent protection with di-tert-butyl dicarbonate (Boc2O) in the presence of Na2CO3.
  • Methylation of the carbamate intermediate using sodium hydride (NaH) and methyl iodide (MeI) in DMF at 0 °C to room temperature.
  • Purification by flash chromatography yields tert-butyl-methyl((7-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)carbamate.
  • Chiral separation by supercritical fluid chromatography (SFC) isolates enantiomers.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization and amination 2-(thiophen-3-yl)ethan-1-ol, TfOH, 2,2-dimethoxy-N-methylethan-1-amine, 0 °C, 1 h tert-butyl ((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)(methyl)carbamate - Formation of carbamate intermediate
2 Deprotection 2 N HCl in EA, 0 °C, 3 h (S)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride 86.6 High purity, isolated as HCl salt
3 Enantiomeric deprotection 3 N HCl in EA, r.t., 3 h (R)-enantiomer hydrochloride salt ~89 Comparable to S-enantiomer
4 Methylation and protection NaH, MeI in DMF, 0 °C to r.t. tert-butyl-methyl((7-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)carbamate - For methyl-substituted analogues
5 Chiral separation SFC, AD column, CO2/MeOH mobile phase Enantiomerically pure carbamate intermediates - Enables isolation of pure enantiomers

Analytical and Characterization Data

  • LCMS: Molecular ion peak at m/z 184 [M+H]+ confirms molecular weight.
  • Purity: 100% by LCMS and chromatographic methods.
  • Enantiomeric Excess (ee): 99.5% to 100% for isolated enantiomers.
  • 1H NMR (500 MHz, CD3OD): Signals consistent with thieno[2,3-c]pyran ring protons and methanamine substituent.
  • Physical State: Hydrochloride salts isolated as solids, suitable for further biological or chemical studies.

Research Findings and Notes

  • The use of strong acid catalysts such as trifluoromethanesulfonic acid enables efficient cyclization to the thieno[2,3-c]pyran core.
  • Carbamate protection is crucial to stabilize the amine during synthesis and facilitate purification.
  • Deprotection under mild acidic conditions yields the free amine as stable hydrochloride salts.
  • Chiral separation techniques are effective in isolating enantiomerically pure forms, important for biological activity studies.
  • Methylation strategies allow for the preparation of substituted analogues, expanding the chemical space around the core structure.

化学反应分析

Types of Reactions

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

科学研究应用

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

  • Thieno[2,3-c]pyridin-7-one Derivatives: A structurally related compound, 4-[(tert-butyldimethylsilyl)oxy]methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one (20b), replaces the pyran oxygen with a pyridinone ring and introduces a bulky silyl-protected hydroxyl group. This modification reduces synthetic yield (55% vs.
  • Thiophene-Based Methanamines: Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ester analog (7b) retain the thiophene core but incorporate electron-withdrawing groups (e.g., cyano, carboxylate) and pyrazole moieties. These substitutions likely shift activity toward enzyme inhibition (e.g., kinase targets) rather than TAAR1 agonism .

Substituent Effects on Bioactivity

  • N-Methyl vs. However, excessive methylation (e.g., N,N-dimethyl in compound 23) may reduce TAAR1 affinity due to steric hindrance .
  • Stereochemical Considerations: The (S)-enantiomer of 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine exhibits optimal activity, as demonstrated by its use in Ulotaront synthesis. In contrast, racemic mixtures or (R)-enantiomers show diminished potency, underscoring the importance of stereochemistry in TAAR1 activation .

Pharmacological and Physicochemical Properties

Property This compound Thieno[2,3-c]pyridin-7-one (20b) Thiophene-Pyrazole Hybrid (7a)
Molecular Weight 183.27 g/mol 339.54 g/mol 292.30 g/mol
LogP (Predicted) ~1.2 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.8 (polar due to cyano)
Target Activity TAAR1 agonist Undisclosed Kinase inhibition (hypothesized)
Optical Rotation [α]D = -129.360° (S-enantiomer) N/A N/A

Key Research Findings

  • TAAR1 Selectivity : The target compound’s (S)-enantiomer shows >100-fold selectivity for TAAR1 over serotonin (5-HT1A/2A) and dopamine (D2) receptors, making it a promising antipsychotic candidate with reduced extrapyramidal side effects .
  • Metabolic Stability : N-Methyl derivatives exhibit prolonged half-lives in hepatic microsomal assays compared to primary amines, suggesting improved metabolic stability .
  • Synthetic Challenges : Bulky substituents (e.g., silyl groups in 20b) complicate synthesis and purification, highlighting the balance between functional group addition and practical scalability .

生物活性

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine is a heterocyclic compound notable for its unique thieno[2,3-c]pyran ring system. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H11NOS
  • Molecular Weight : 169.25 g/mol
  • CAS Number : 1310426-28-8

The compound features a nitrogen-containing side chain which is essential for its biological activity. The presence of sulfur in the thieno ring enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects : The compound has been explored for its potential in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may inhibit cholinesterase and monoamine oxidase (MAO) activities, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens. The thieno ring structure is often associated with enhanced antibacterial and antifungal properties .
  • Anti-inflammatory Activity : Some studies have indicated that the compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with similar compounds reveals insights into SAR:

Compound NameStructural FeaturesUnique Aspects
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamineSimilar thieno ring but different nitrogen positionExhibits distinct biological activity profiles
5-Amino-thieno[2,3-c]pyridineContains a pyridine instead of pyranPotentially different pharmacological effects
2-Amino-4H-thieno[2,3-c]pyran-3-carbonitrileAdditional carbonitrile groupMay offer enhanced reactivity and selectivity

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • Neuroprotective Study : A recent study evaluated the neuroprotective effects of several thieno derivatives. The findings indicated that compounds with the propargylamine functional group demonstrated significant inhibition of MAO-B and cholinesterase enzymes, suggesting their potential as multi-target directed ligands (MTDLs) for Alzheimer's treatment .
  • Antimicrobial Activity Research : Another study investigated the antimicrobial properties of thieno derivatives against common bacterial strains. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
  • Inflammation Model : In vitro assays demonstrated that certain derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in macrophages. This suggests a possible therapeutic role in inflammatory diseases.

常见问题

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)ee (%)Key StepReference
Cycloaddition/Rearrangement85N/AAlkyne regioselectivity
Chiral Resolution9292(R)-BINOL ligand
Enzymatic Kinetic Res.7878Lipase B catalysis

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic SignalReference
1H^1H-NMR (DMSO-d6)δ 3.2–3.5 ppm (CH2_2NH2_2)
IR3350 cm1^{-1} (N-H stretch)
HRMS[M+H]+^+: 212.0684 (C9_9H13_{13}NOS)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 2
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。